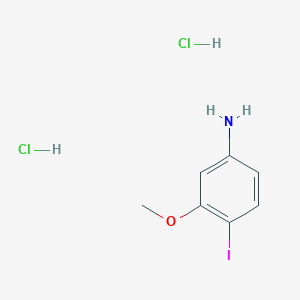
2,2,2-trifluoroethyl N-(4-carbamoylphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoroethyl N-(4-carbamoylphenyl)carbamate is a fluorinated compound with a molecular weight of 262.18 g/mol . This compound is known for its unique blend of reactivity and stability, making it valuable for various applications in scientific research and industry.
Métodos De Preparación
The synthesis of 2,2,2-trifluoroethyl N-(4-carbamoylphenyl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with 4-isocyanatobenzamide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with the presence of a catalyst like triethylamine to facilitate the formation of the carbamate linkage . The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
2,2,2-Trifluoroethyl N-(4-carbamoylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoroethyl N-(4-carbamoylphenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and organic chemistry.
Biology: The compound is utilized in the development of fluorinated pharmaceuticals and agrochemicals due to its unique properties.
Medicine: It serves as a precursor in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 2,2,2-trifluoroethyl N-(4-carbamoylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group enhances the compound’s binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. The carbamate linkage plays a crucial role in stabilizing the compound and facilitating its interaction with the target molecules .
Comparación Con Compuestos Similares
2,2,2-Trifluoroethyl N-(4-carbamoylphenyl)carbamate can be compared with other similar compounds, such as:
2,2,2-Trifluoroethyl N-(4-butoxyphenyl)carbamate: This compound has a butoxy group instead of a carbamoyl group, which affects its reactivity and applications.
2,2,2-Trifluoroethyl N-(2,5-dimethoxyphenyl)carbamate:
2,2,2-Trifluoroethyl N-(2-fluorophenyl)carbamate: The fluorophenyl group introduces different electronic effects, influencing the compound’s behavior in chemical reactions.
These comparisons highlight the uniqueness of this compound in terms of its structure and applications.
Propiedades
Número CAS |
1087788-90-6 |
|---|---|
Fórmula molecular |
C10H9F3N2O3 |
Peso molecular |
262.18 g/mol |
Nombre IUPAC |
2,2,2-trifluoroethyl N-(4-carbamoylphenyl)carbamate |
InChI |
InChI=1S/C10H9F3N2O3/c11-10(12,13)5-18-9(17)15-7-3-1-6(2-4-7)8(14)16/h1-4H,5H2,(H2,14,16)(H,15,17) |
Clave InChI |
HKMWLESQXAPVIG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)N)NC(=O)OCC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Amino-1-[(benzyloxy)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13190075.png)



![5,5,7,7-Tetramethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13190105.png)
![2-[(4-Methylphenyl)formamido]ethane-1-sulfonyl chloride](/img/structure/B13190112.png)
amine](/img/structure/B13190116.png)
![5-(Hydroxymethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carbaldehyde](/img/structure/B13190123.png)



![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(2,4,6-trichloropyridin-3-yl)propanoic acid](/img/structure/B13190139.png)
